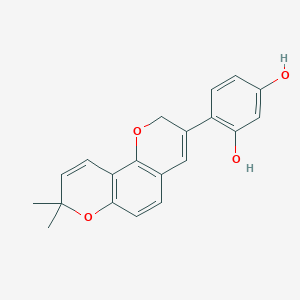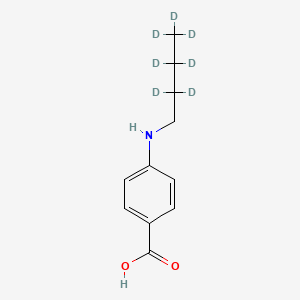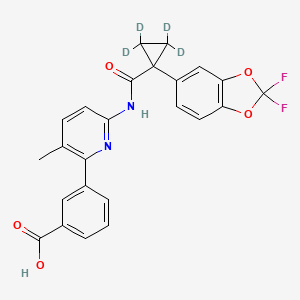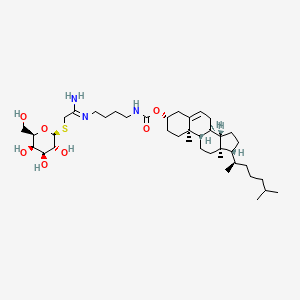
cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6: is a deuterated derivative of a phthalimide compound. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Chemical Deuteration: Using deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated reducing agents.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The choice of method depends on the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized phthalimide derivative, while reduction could yield a more reduced form.
科学的研究の応用
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 has various applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the development of deuterated drugs and materials.
作用機序
The mechanism of action of rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 depends on its specific application. In metabolic studies, the deuterium atoms can provide insights into the metabolic pathways and enzyme interactions. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
Phthalimide: The non-deuterated parent compound.
N-Methylphthalimide: A methylated derivative.
N-Phenylphthalimide: A phenylated derivative.
Uniqueness
The presence of deuterium in rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 makes it unique compared to its non-deuterated counterparts. Deuterium can alter the compound’s physical and chemical properties, such as its reaction rates and metabolic stability, making it valuable for specific research applications.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
157.20 g/mol |
IUPAC名 |
(3aR,7aS)-4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+/i1D,2D,3D2,4D2 |
InChIキー |
CIFFBTOJCKSRJY-BCANURTISA-N |
異性体SMILES |
[2H]C1=C(C([C@H]2[C@@H](C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H] |
正規SMILES |
C1C=CCC2C1C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


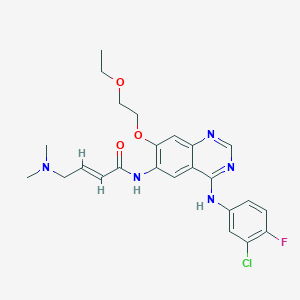
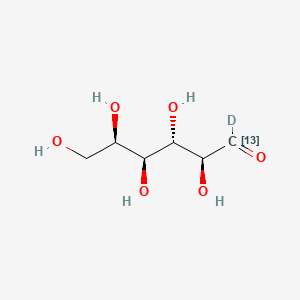
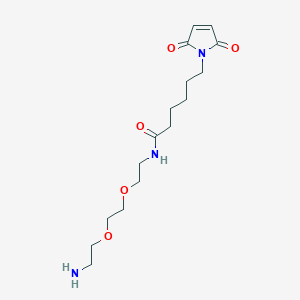
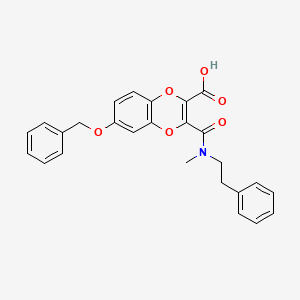
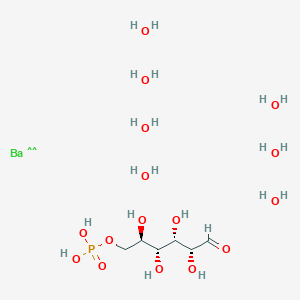
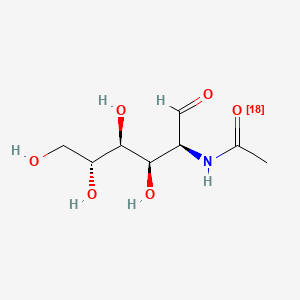
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)

